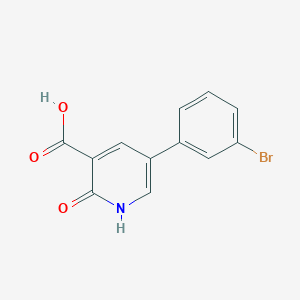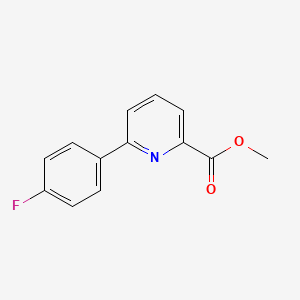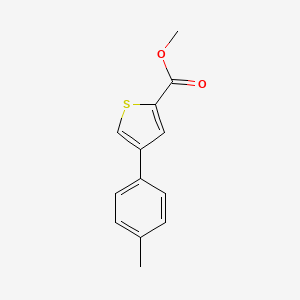![molecular formula C11H13BrClN B8013593 1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine](/img/structure/B8013593.png)
1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine is an organic compound with the molecular formula C11H13BrClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a 3-bromo-4-chlorophenyl group attached to the nitrogen atom of the pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine typically involves the reaction of 3-bromo-4-chlorobenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The pyrrolidine ring can be oxidized to form the corresponding lactam.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a more saturated derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the halogens.
Oxidation: Lactam derivatives.
Reduction: Dehalogenated pyrrolidine derivatives.
科学的研究の応用
1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules.
作用機序
The mechanism of action of 1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the phenyl ring can form halogen bonds with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .
類似化合物との比較
- 1-[(3-Bromo-4-fluorophenyl)methyl]pyrrolidine
- 1-[(3-Chloro-4-methylphenyl)methyl]pyrrolidine
- 1-[(3-Bromo-4-methylphenyl)methyl]pyrrolidine
Comparison: 1-[(3-Bromo-4-chlorophenyl)methyl]pyrrolidine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs with different halogen or alkyl substitutions, this compound may exhibit distinct electronic and steric effects, leading to variations in its chemical behavior and biological activity .
特性
IUPAC Name |
1-[(3-bromo-4-chlorophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClN/c12-10-7-9(3-4-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMXYCIGXWQKOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-4-ol](/img/structure/B8013517.png)
![7-Chloro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B8013522.png)
![Methyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B8013536.png)
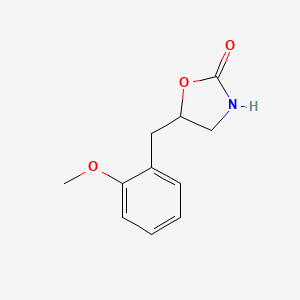
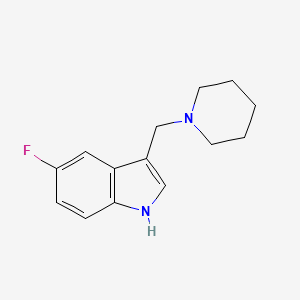
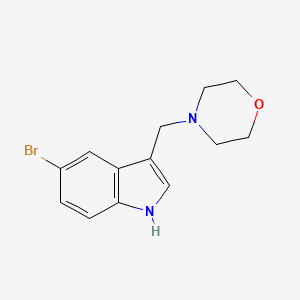
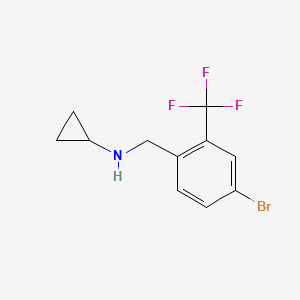
![{[4-Bromo-2-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B8013573.png)
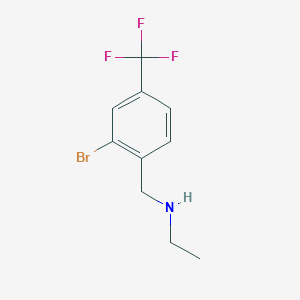
![1-[(3-Bromo-4-chlorophenyl)methyl]piperidine](/img/structure/B8013600.png)
